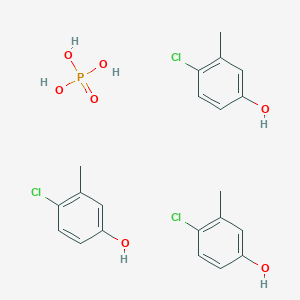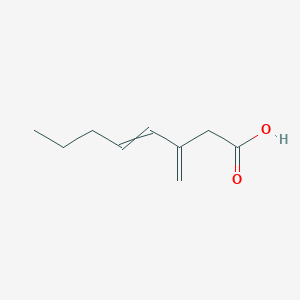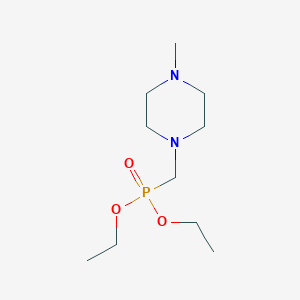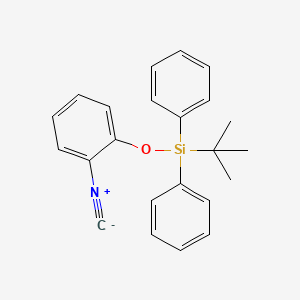
tert-Butyl(2-isocyanophenoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-isocyanophenoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanophenoxy group, and two phenyl groups attached to a silicon atom
Métodos De Preparación
The synthesis of tert-Butyl(2-isocyanophenoxy)diphenylsilane typically involves the reaction of tert-butyl(2-hydroxyphenoxy)diphenylsilane with a suitable isocyanate reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(2-isocyanophenoxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(2-isocyanophenoxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-isocyanophenoxy)diphenylsilane involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions. These interactions are crucial for the compound’s applications in materials science and catalysis.
Comparación Con Compuestos Similares
tert-Butyl(2-isocyanophenoxy)diphenylsilane can be compared with other similar organosilicon compounds, such as:
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-methyl-2-propoxy)diphenylsilane These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the isocyanophenoxy group with the tert-butyl and diphenylsilane moieties makes this compound particularly valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
90776-62-8 |
|---|---|
Fórmula molecular |
C23H23NOSi |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
tert-butyl-(2-isocyanophenoxy)-diphenylsilane |
InChI |
InChI=1S/C23H23NOSi/c1-23(2,3)26(19-13-7-5-8-14-19,20-15-9-6-10-16-20)25-22-18-12-11-17-21(22)24-4/h5-18H,1-3H3 |
Clave InChI |
JUXAIAUUHOBZHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


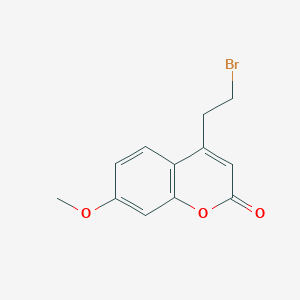
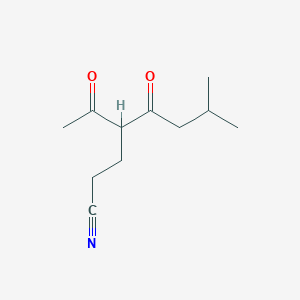
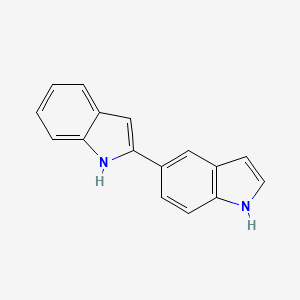
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
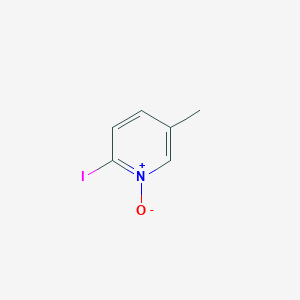
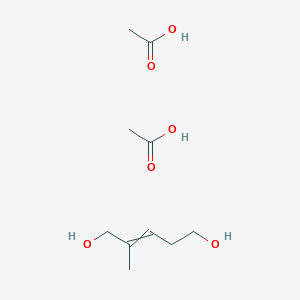
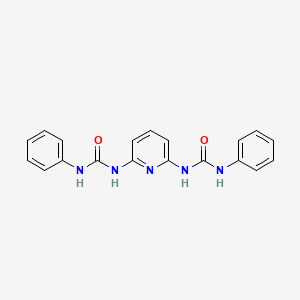
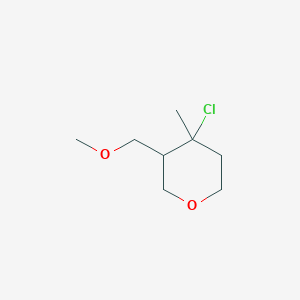
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
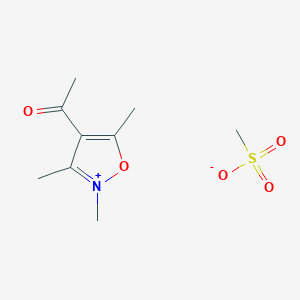
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
